Maduramicin ammonium, VETRANAL(TM), analytical standard
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Overview
Description
Chemical Reactions Analysis
Maduramicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Maduramicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In veterinary medicine, it is used as a prophylactic agent against coccidiosis in poultry . In chemistry, it serves as a model compound for studying the synthesis and reactivity of complex natural products . In biology, it is used to study the mechanisms of action of antiprotozoal agents . In industry, it is used in the production of veterinary pharmaceuticals .
Mechanism of Action
Maduramicin exerts its effects by disrupting the ion transport mechanisms in protozoal cells, leading to cell death . The molecular targets of Maduramicin include ion channels and transporters involved in maintaining cellular ion balance . The pathways involved in its mechanism of action are not fully understood but are believed to involve the disruption of ion gradients across cell membranes .
Comparison with Similar Compounds
Maduramicin is similar to other ionophore antibiotics such as Monensin, Salinomycin, and Narasin . it is unique in its higher potency and broader spectrum of activity against protozoal parasites . The similar compounds include:
- Monensin
- Salinomycin
- Narasin
Maduramicin’s uniqueness lies in its higher efficacy and lower toxicity compared to these similar compounds .
Properties
Molecular Formula |
C47H83NO17 |
---|---|
Molecular Weight |
934.2 g/mol |
IUPAC Name |
azanium;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetate |
InChI |
InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1 |
InChI Key |
WQGJEAMPBSZCIF-HKSLRPGUSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.[NH4+] |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.[NH4+] |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
maduramicin maduramycin |
Origin of Product |
United States |
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